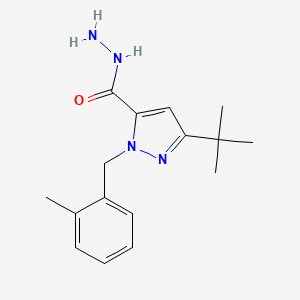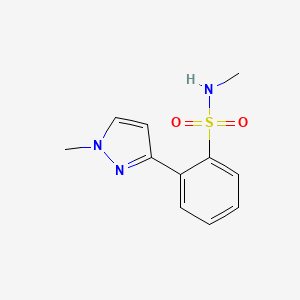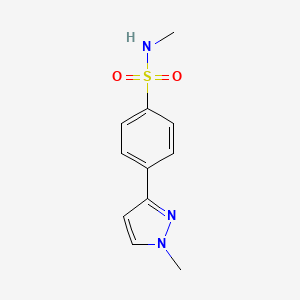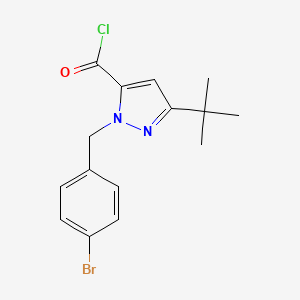
5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide (5-t-Butyl-2-MBPOH) is an organic compound belonging to the class of pyrazoles. It is a white solid with a molecular formula of C14H18N2O2 and a molecular weight of 246.30 g/mol. 5-t-Butyl-2-MBPOH is widely used in various scientific research applications due to its unique properties.
Scientific Research Applications
5-t-Butyl-2-MBPOH has been widely used in various scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds, including 2-methyl-4-pyridones and 2-methyl-4-thiazolones. 5-t-Butyl-2-MBPOH has also been used as a reagent in the synthesis of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase. In addition, 5-t-Butyl-2-MBPOH has been used in the synthesis of polymeric materials, such as polyurethanes and polyamides.
Mechanism of Action
The mechanism of action of 5-t-Butyl-2-MBPOH is not fully understood. However, it is believed to act as a catalyst in the formation of heterocyclic compounds by promoting the reaction between two molecules. In addition, 5-t-Butyl-2-MBPOH has been shown to act as an inhibitor of acetylcholinesterase, which is an enzyme involved in the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-t-Butyl-2-MBPOH are not well understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release in the brain. In addition, 5-t-Butyl-2-MBPOH has been shown to increase the production of nitric oxide, which is a signaling molecule involved in various physiological processes.
Advantages and Limitations for Lab Experiments
5-t-Butyl-2-MBPOH has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is stable in a wide range of temperatures and pH levels. In addition, 5-t-Butyl-2-MBPOH is soluble in most common organic solvents. However, it is not soluble in water, which can limit its use in some experiments.
Future Directions
There are several potential future directions for 5-t-Butyl-2-MBPOH. It could be used in the synthesis of new biologically active compounds, such as inhibitors of other enzymes or drugs. In addition, 5-t-Butyl-2-MBPOH could be used in the synthesis of polymeric materials with novel properties. Finally, further research could be conducted to better understand the biochemical and physiological effects of 5-t-Butyl-2-MBPOH.
Synthesis Methods
5-t-Butyl-2-MBPOH is synthesized by the reaction of 2-methyl-benzyl alcohol and 2-methyl-benzylhydrazine in the presence of a strong acid, such as hydrochloric acid. This reaction produces a mixture of 5-t-Butyl-2-MBPOH and 2-methyl-benzylhydrazine hydrochloride. The mixture is then filtered and the 5-t-Butyl-2-MBPOH is separated from the other products by crystallization.
properties
IUPAC Name |
5-tert-butyl-2-[(2-methylphenyl)methyl]pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-11-7-5-6-8-12(11)10-20-13(15(21)18-17)9-14(19-20)16(2,3)4/h5-9H,10,17H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIHRQQFTZWDER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=CC(=N2)C(C)(C)C)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1-Benzyl-1H-pyrazol-4-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol, 95%](/img/structure/B6288084.png)












